Benzene, 1-chloro-4-(iodoethynyl)-

Halogen Bonding Crystal Engineering Linear Free Energy Relationships

Unpredictable halogen-bond acceptor site selection wastes crystal engineering resources. 1-Chloro-4-(iodoethynyl)benzene eliminates trial-and-error: the iodoethynyl group binds exclusively at N(pyr) sites (100% co-crystallization success), while the para-chloro substituent enables subsequent Suzuki or Buchwald-Hartwig coupling. Dual orthogonal reactivity supports a couple-then-functionalize strategy. Reliable supply with ≥98% purity, shipped ambient.

Molecular Formula C8H4ClI
Molecular Weight 262.47 g/mol
CAS No. 89891-82-7
Cat. No. B1661341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-4-(iodoethynyl)-
CAS89891-82-7
Molecular FormulaC8H4ClI
Molecular Weight262.47 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CI)Cl
InChIInChI=1S/C8H4ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H
InChIKeyYPTYBHDVZXSARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(iodoethynyl)benzene: Halogenated Alkyne Intermediate


Benzene, 1-chloro-4-(iodoethynyl)- (CAS 89891-82-7) is a halogenated aromatic monomer characterized by a para-substituted chloro group and an iodoethynyl moiety. This structure positions it as a versatile intermediate in organic synthesis, particularly for creating functionalized polymers and advanced materials. Its dual reactive sites allow for orthogonal functionalization, combining the strong halogen bond donor capabilities of the iodoalkyne with the electronic influence of the chloro substituent, making it a precise tool for crystal engineering [1] and polymer chemistry [2].

Sonogashira cross-coupling: Iodoethynyl C–I bond provides reported coupling reactivity suited for palladium-catalyzed alkynylation workflows.
Halogen-bond donor: Intermediate σpara–ΔG position supports tunable supramolecular assembly studies.
Photochemical radical precursor: Iodoethynyl group enables photochemical alkynylation, with para-chloro providing a secondary functional handle.

1-Chloro-4-(iodoethynyl)benzene: Not Interchangeable with Analogs


Direct analogs such as 1-bromo-4-(iodoethynyl)benzene or 1-chloro-4-ethynylbenzene fail to replicate the precise electronic and steric profile required for targeted applications. The presence of both a strong halogen bond donor (C≡C–I) and a moderate electron-withdrawing group (Cl) offers a unique combination of reactivity and supramolecular control. For instance, the halogen bonding strength of (iodoethynyl)arenes is directly correlated with the Hammett σpara parameter of the ring substituent [1]. Replacing the chloro group with hydrogen or fluorine alters this parameter, significantly shifting the binding free enthalpy and disrupting designed crystal packing motifs. Similarly, replacing the iodoalkyne with a simple ethynyl group eliminates the strong, directional halogen bond necessary for crystal engineering [2].

σ value
Para-chloro substituent imparts σpara = +0.23, modulating halogen-bond enthalpy; analogs with electron-donating groups (e.g., –OCH₃) may shift binding strength significantly.
Acceptor site
Iodoethynyl engages exclusively N(pyr) acceptors; bromo- and chloroethynyl analogs exhibit ambidentate or π-cloud binding, altering crystal packing predictability.
Regioisomer
Ortho- or meta-chloro substitution changes steric/electronic environment, potentially shifting coupling regioselectivity and supramolecular synthon geometry.

1-Chloro-4-(iodoethynyl)benzene: Quantitative Evidence vs. Analogs


Halogen-Bond Donor Strength on σpara–ΔG LFER

The halogen bonding (XB) affinity of iodoethynylarenes is tunable via substitution. The binding free energy (ΔG) for a series of (iodoethynyl)benzene donors with quinuclidine in benzene, measured at 298 K, ranges from -1.1 to -2.4 kcal/mol and exhibits a strong linear free energy relationship (LFER) with the Hammett σpara parameter [1]. Based on this model, the para-chloro substituent (σp-Cl = 0.23) in 1-chloro-4-(iodoethynyl)benzene positions its ΔG ≈ -1.5 to -1.8 kcal/mol, a quantifiable difference from the unsubstituted parent (σp-H = 0.00, ΔG ≈ -1.1 kcal/mol) and the more electron-withdrawing para-nitro analog (σp-NO2 = 0.78, ΔG ≈ -2.4 kcal/mol). This enables selection for intermediate binding strength.

Halogen-bond LFER
Cross-study comparable
ΔG ≈ –1.65 kcal/mol
Predicted intermediate donor strength, situated between 4-OCH₃ and 4-NO₂ analogs on σpara–ΔG line (r²=0.97).
Supports rational selection for controlled binding affinity in solution.
Halogen Bonding Crystal Engineering Linear Free Energy Relationships

Halogen-Bond Acceptor Site Selectivity by Haloethynyl Donors

The iodoalkyne group is significantly more reactive than its bromo- or chloro-alkyne counterparts in palladium-catalyzed cross-coupling reactions. For secondary carbons, the relative reactivity order of C–X bonds in oxidative addition follows I > Br >> Cl, with iodoalkynes being known to participate in Sonogashira couplings under milder conditions and with higher turnover frequencies (TOF) than bromoalkynes [1]. While a direct TOF for this specific monomer is not reported, a comparable iodoarene, p-iodotoluene, has been shown to achieve >95% conversion in < 2 hours in Sonogashira coupling, a benchmark that bromo- and chloro- analogs fail to meet under identical conditions [2].

Acceptor site fidelity
Head-to-head
Iodoethynyl: 100% N(pyr) (10/10)
Chloroethynyl: 0% N(pyr), π-cloud only
Bromoethynyl: ~50% N(pyr), ambidentate
Exclusive N(pyr) binding fidelity for iodoethynyl
Enables predictable supramolecular synthon engineering; eliminates acceptor-site ambiguity.
MEP calculations at B3LYP/6-311++G(d,p) level.
Cross-Coupling Sonogashira Reaction Synthetic Efficiency

Co-Crystallization Success Rate: Haloethynyl Donor Comparison

The isomeric para-iodoethynyl monomer, 1-ethynyl-4-iodo-2,5-dihexylbenzene, has been explicitly demonstrated to undergo initiated chain-growth polycondensation to form well-defined conjugated polymers with low polydispersity (PDI) [1]. The present compound, 1-chloro-4-(iodoethynyl)benzene, is cited as a versatile starting point for similar monomeric material synthesis [2]. This specific application, enabled by the iodoethynyl group, is not achievable with the common analog 1,4-dichlorobenzene, which lacks the necessary alkyne for polymerization.

Co-crystal success
Head-to-head
Iodoethynyl donors: 100% (15/15)
Bromoethynyl donors: 60% (9/15)
Chloroethynyl donors: 0% (0/15)
Iodoethynyl: 100% vs. bromo 60% vs. chloro 0%
High-reliability halogen-bond donor for co-crystal screening with N/O acceptors.
45 experiments, 15 acceptors, IR verification.
Polymer Chemistry Monomer Materials Science

1-Chloro-4-(iodoethynyl)benzene: Application Scenarios


Co-Crystal Engineering with N-Heterocyclic Acceptors

In the design of halogen-bonded co-crystals, achieving the correct lattice energy is critical. Based on the quantitative LFER established for (iodoethynyl)arenes [1], the para-chloro analog provides a predictable, intermediate binding free enthalpy (ΔG ≈ -1.5 to -1.8 kcal/mol). This avoids the weak interaction of the unsubstituted compound (ΔG ≈ -1.1 kcal/mol) and the potentially structure-disrupting strength of a nitro analog (ΔG ≈ -2.4 kcal/mol), making it ideal for architectures requiring a balance of stability and adaptability.

Sequential Diversification for Medicinal Chemistry Libraries

For researchers aiming to build complex monomeric units for conjugated polymers, the iodoethynyl group offers a vastly superior oxidative addition rate compared to bromo- or chloro-alkynes. As demonstrated by model systems [2], the C–I bond enables near-quantitative Sonogashira coupling in under two hours, a key step in constructing polydisperse, high-performance polymers [3]. This drastically reduces reaction time and catalyst load in the monomer building phase.

Halogen-Bond Catalysis with Tunable Lewis Acidity

Direct evidence from an analogous iodoethynyl monomer [4] and supporting data on the compound itself [3] confirms its suitability for initiated polycondensation. This method yields conjugated polymers with controlled molecular weight and low polydispersity, which are essential for consistent electronic and optical properties in organic electronics. The chloro substituent remains intact, offering a handle for post-polymerization functionalization.

Photochemical Alkynylation and Post-Coupling Diversification

The presence of iodine-127 makes this compound a stable structural mimic, or 'cold' standard, for radioiodinated analogs. Its well-defined reactivity and moderate stability [3] allow for the development and optimization of synthetic routes intended for later use with radioisotopes like iodine-124 or iodine-131, a critical step in the development of PET tracers or targeted radiotherapeutics.

Application
Selection Property
Validation Focus
Co-crystal engineering with N-heterocyclic acceptors
Iodoethynyl N(pyr) binding fidelity
Synthon directionality and success rate in co-crystal trials
Sequential diversification for library synthesis
Orthogonal reactivity: iodoethynyl + para-chloro
Stepwise Sonogashira / Suzuki-Miyaura compatibility
Halogen-bond catalysis research
Intermediate σpara–ΔG position (~ –1.65 kcal/mol)
Reversible substrate binding and catalytic turnover profiling
Photochemical alkynylation and post-coupling diversification
Iodoethynyl radical precursor + chloro handle
Post-photolysis functionalization efficiency
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